(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Description
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications
Catalyst- and Solvent-Free Synthesis Techniques
Research has demonstrated efficient approaches for the regioselective synthesis of compounds through catalyst- and solvent-free conditions, such as the microwave-assisted Fries rearrangement. These methods highlight the potential for environmentally friendly and efficient synthesis of complex organic molecules, including those with fluorophenyl groups and sulfanyl substituents. For instance, Moreno-Fuquen et al. (2019) describe the synthesis of fluorophenyl compounds through such methods, underscoring the applicability of similar techniques to the compound (Moreno-Fuquen et al., 2019).
Antitumor Activity Exploration
Compounds containing heterocyclic and sulfanyl groups have been investigated for their antitumor activities. Such research endeavors aim to discover novel therapeutic agents by exploring the biological activities of these compounds. Stevens et al. (1984) discuss the synthesis and chemistry of compounds with potential broad-spectrum antitumor activity, highlighting a methodology that could be relevant for studying the biological activities of the target compound (Stevens et al., 1984).
Bioactive Molecule Synthesis
The synthesis of bioactive molecules utilizing sulfanyl derivatives is an area of significant interest, as these compounds often exhibit a range of biological activities. Techniques such as one-pot multistep reactions and the exploration of conformationally constrained masked cysteines are crucial in the synthesis of novel bioactive molecules. Research by Bagley et al. (2005) and Clerici et al. (1999) on the synthesis of sulfomycinamate and aminocyclopropanecarboxylic acid derivatives, respectively, exemplify the innovative approaches to creating molecules with potential pharmaceutical applications (Bagley et al., 2005); (Clerici et al., 1999).
Properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-6-3-4-9-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-5-8-19(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKSKYAPSCTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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